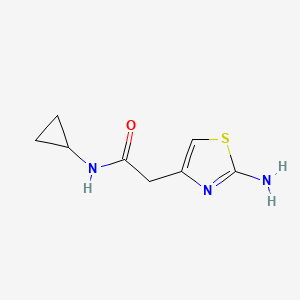

N-ciclopropilacetamida de 2-(2-amino-1,3-tiazol-4-il)

Descripción general

Descripción

The compound is a derivative of 2-aminothiazole, which is a heterocyclic amine featuring a thiazole core, a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The presence of the cyclopropyl group and the acetamide moiety suggests that this compound could have interesting chemical properties and potential biological activity.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, an amine group at the 2-position of the thiazole, a cyclopropyl group, and an acetamide moiety .Chemical Reactions Analysis

2-Aminothiazoles are known to participate in a variety of chemical reactions. They can act as nucleophiles in reactions with electrophiles, and the presence of the amine group can allow for further functionalization .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amine and acetamide groups could allow for hydrogen bonding, potentially affecting its solubility and reactivity .Aplicaciones Científicas De Investigación

Aplicaciones Antibacterianas

Las 2-aminotiazoles se han utilizado como materiales de partida para la síntesis de análogos heterocíclicos con propiedades antibacterianas. Son particularmente eficaces contra cepas multirresistentes. Por ejemplo, ciertos derivados han mostrado un potencial antibacteriano significativo frente a Staphylococcus epidermidis gram-positivo y Pseudomonas aeruginosa gram-negativo .

Aplicaciones Antifúngicas

Estos compuestos también exhiben actividad antifúngica. En la investigación, los compuestos derivados de 2-aminotiazoles demostraron un potencial inhibitorio contra hongos como Candida glabrata y Candida albicans, mostrando zonas de inhibición comparables o mayores que el fármaco de referencia nistatina .

Actividad Anti-VIH

El andamiaje de 2-aminotiazol se ha asociado con propiedades anti-VIH. Si bien no se proporcionan detalles específicos sobre el mecanismo, el marco estructural de estos compuestos permite posibles roles terapéuticos en el tratamiento anti-VIH .

Propiedades Antioxidantes

Los derivados de 2-aminotiazol son conocidos por poseer capacidades antioxidantes. Estas propiedades son cruciales para combatir el estrés oxidativo, que puede conducir a diversas enfermedades crónicas .

Potencial Antitumoral y Antica

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with a similar 2-aminothiazole scaffold have been found to interact with various targets such asLeukotriene A-4 hydrolase and Biotin carboxylase . These enzymes play crucial roles in inflammatory responses and fatty acid synthesis, respectively.

Mode of Action

This interaction could potentially alter the normal functioning of the target proteins, thereby influencing the biochemical processes they are involved in .

Biochemical Pathways

Given the potential targets of similar compounds, it is plausible that this compound could influence pathways related to inflammation and fatty acid metabolism .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation when introduced into the body and is thus able to have an active effect .

Result of Action

Based on the potential targets and pathways, it can be inferred that this compound may have effects on inflammatory responses and fatty acid metabolism .

Propiedades

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)-N-cyclopropylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3OS/c9-8-11-6(4-13-8)3-7(12)10-5-1-2-5/h4-5H,1-3H2,(H2,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVIMXIGKVSDLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CC2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

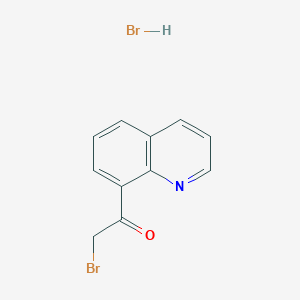

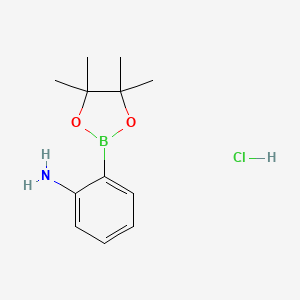

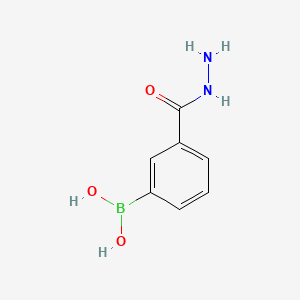

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1519778.png)

![2-Bromo-3-chloroimidazo[1,2-a]pyridine](/img/structure/B1519781.png)

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B1519790.png)

![8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519799.png)